2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is a chemical compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. Benzimidazoles are known to exhibit properties such as antimicrobial, antiviral, and anticancer effects. This specific compound is utilized in various scientific research applications, including organic synthesis and biological studies aimed at exploring its potential therapeutic effects.
The compound is classified under the Chemical Abstracts Service with the number 1609406-55-4. It is also indexed in PubChem, where it is listed with molecular weight of 245.14 g/mol and has a specific InChI code for its structure. Its systematic name reflects its chemical structure, which includes a chloroethyl group attached to a dimethyl-substituted benzimidazole.
The synthesis of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride typically involves the reaction between 6,7-dimethyl-1H-benzimidazole and 2-chloroethylamine hydrochloride. This reaction is generally performed in a solvent such as ethanol or methanol under reflux conditions. The following steps outline the synthesis process:
In industrial applications, scaling up this process can be achieved by optimizing reaction conditions and utilizing continuous flow reactors to enhance efficiency and yield.
The molecular structure of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride can be represented as follows:
This structure indicates that the compound features a benzimidazole core with two methyl groups and a chloroethyl substituent, contributing to its biological activity and potential applications in medicinal chemistry.
The primary chemical reactions involving 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride include nucleophilic substitutions due to the presence of the chloroethyl group. This group can react with nucleophiles such as amines or thiols, leading to the formation of various derivatives that may exhibit enhanced biological properties.
Additionally, this compound can undergo hydrolysis under acidic or basic conditions, potentially yielding products that retain some biological activity while altering their pharmacokinetic properties.
The mechanism of action for 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets within cells. Preliminary studies suggest that compounds within the benzimidazole class may interfere with cellular processes such as DNA replication or protein synthesis, leading to cytotoxic effects on cancer cells.
Research indicates that this compound may selectively target certain cancer cell lines while exhibiting lower toxicity towards normal cells, making it a candidate for further investigation in anticancer therapy .
The physical properties of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm its structure and purity during synthesis .
The compound has several notable applications in scientific research:
The therapeutic journey of benzimidazole derivatives commenced with the discovery of their natural occurrence in vitamin B₁₂, establishing their biological relevance [7]. This foundational observation catalyzed extensive medicinal chemistry exploration, yielding numerous clinically impactful drugs. By the late 20th century, benzimidazole-based therapeutics had secured established roles across multiple therapeutic domains:
This historical progression demonstrates a consistent trajectory toward increased structural complexity and targeted substitution patterns, particularly at the C-2, N-1, and C-5/6 positions, setting the stage for advanced trisubstituted derivatives like 2-(2-chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride [4] [8].
The strategic incorporation of substituents at the 2, 6, and 7 positions of the benzimidazole nucleus generates derivatives with optimized pharmacological profiles, leveraging synergistic electronic and steric effects:
Table 1: Comparative Biological Activity Profile of Select Trisubstituted Benzimidazole Derivatives
Compound Structure | Biological Activity | Potency (IC₅₀ or MIC) | Target/Mechanism |
---|---|---|---|
2-(4-Chlorophenyl)-6-methyl-N-benzyl (4c) | Anticancer/Antimicrobial | MIC: 16 μg/mL (S. faecalis)IC₅₀: 2.39-10.95 μM (Cancer cells) | DHFR Inhibition (IC₅₀: 2.35 μM) |
2-(4-Nitrophenyl)-6-methyl-N-benzyl (4g) | Anticancer/Antimicrobial | MIC: 4-16 μg/mL (MRSA)IC₅₀: 2.39-10.95 μM (Cancer cells) | Topoisomerase Inhibition/DNA Intercalation |
2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole | Intermediate/Lead | Not fully characterized | Alkylating agent precursor |
The structural synergy in 2,6,7-trisubstituted derivatives translates to enhanced dual antimicrobial/anticancer activities, addressing critical needs in oncology (immunocompromised patients) and combating drug-resistant pathogens [4].
The 2-(2-chloroethyl) substituent represents a strategic molecular design element conferring distinct chemical and pharmacological advantages:
This review focuses on the comprehensive scientific profile of 2-(2-chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride (CAS: 1609406-55-4), encompassing:
Table 2: Physicochemical Profile of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole and Its Hydrochloride Salt
Property | Free Base (CAS 915924-16-2) | Hydrochloride Salt (CAS 1609406-55-4) |
---|---|---|
Molecular Formula | C₁₁H₁₃ClN₂ | C₁₁H₁₃ClN₂·HCl |
Molecular Weight | 208.69 g/mol | 245.10 g/mol |
LogP (Predicted) | 3.02 | 3.02 |
Rotatable Bonds | 2 | 2 |
Salt Form | Free | Hydrochloride |
Purity (Commercial) | ≥95% | ≥95% |
Stereochemistry | Achiral | Achiral |
Physical Form | Solid | Solid |
Water Solubility | Low | Moderate (enhanced by salt formation) |
The exclusion of dosage/administration data and safety profiles focuses this review strictly on chemical, synthetic, and mechanistic aspects, aligning with the compound's primary status as a research intermediate and emerging pharmacophore. Research findings will be contextualized within the broader landscape of benzimidazole medicinal chemistry to identify opportunities for advancing this specific derivative toward therapeutic application.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1